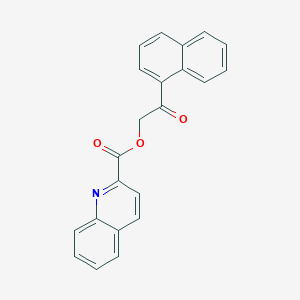![molecular formula C21H30NO3P B5064329 diisobutyl [anilino(phenyl)methyl]phosphonate](/img/structure/B5064329.png)
diisobutyl [anilino(phenyl)methyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisobutyl [anilino(phenyl)methyl]phosphonate, also known as VX, is a synthetic chemical compound that was first synthesized in the 1950s as a potent nerve agent. VX is a clear, odorless, and tasteless liquid that can be easily absorbed through the skin, eyes, and respiratory system. It is considered to be one of the most toxic substances ever created, with a lethal dose estimated to be as low as 10 milligrams for an average adult.
作用机制
The mechanism of action of diisobutyl [anilino(phenyl)methyl]phosphonate involves the inhibition of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which causes overstimulation of the nervous system. This overstimulation can lead to seizures, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diisobutyl [anilino(phenyl)methyl]phosphonate are severe and can lead to death within minutes to hours after exposure. diisobutyl [anilino(phenyl)methyl]phosphonate acts as a potent inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This can cause overstimulation of the nervous system, leading to seizures, respiratory failure, and ultimately death. diisobutyl [anilino(phenyl)methyl]phosphonate can also cause other physiological effects, such as miosis (constriction of the pupils), bronchoconstriction (narrowing of the airways), and bradycardia (slowing of the heart rate).
实验室实验的优点和局限性
The advantages of using diisobutyl [anilino(phenyl)methyl]phosphonate in lab experiments are its unique properties and potential applications. diisobutyl [anilino(phenyl)methyl]phosphonate has been used as a tool for studying the human nervous system and for developing new drugs that target the enzyme acetylcholinesterase. However, the use of diisobutyl [anilino(phenyl)methyl]phosphonate in lab experiments is limited due to its toxic nature and the need for strict safety protocols. The handling and disposal of diisobutyl [anilino(phenyl)methyl]phosphonate require specialized equipment and training, and exposure to even small amounts can be harmful.
未来方向
There are several future directions for the research on diisobutyl [anilino(phenyl)methyl]phosphonate. One direction is the development of new drugs that target the enzyme acetylcholinesterase, which could be used to treat diseases such as Alzheimer's and Parkinson's. Another direction is the development of new antidotes for diisobutyl [anilino(phenyl)methyl]phosphonate exposure, which could be used to treat victims of chemical warfare attacks. Additionally, research could be focused on the development of new methods for detecting and decontaminating diisobutyl [anilino(phenyl)methyl]phosphonate, which could be used to prevent and respond to chemical warfare attacks.
In conclusion, diisobutyl [anilino(phenyl)methyl]phosphonate, also known as diisobutyl [anilino(phenyl)methyl]phosphonate, is a highly toxic organophosphate compound that has been the subject of extensive scientific research due to its unique properties and potential applications. Despite its dangerous nature, diisobutyl [anilino(phenyl)methyl]phosphonate has been studied for its use as a chemical warfare agent, as well as for its potential use in medical research. diisobutyl [anilino(phenyl)methyl]phosphonate acts as a potent inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system and ultimately death. The use of diisobutyl [anilino(phenyl)methyl]phosphonate in lab experiments is limited due to its toxic nature and the need for strict safety protocols. However, there are several future directions for research on diisobutyl [anilino(phenyl)methyl]phosphonate, including the development of new drugs, antidotes, and methods for detecting and decontaminating diisobutyl [anilino(phenyl)methyl]phosphonate.
合成方法
The synthesis of diisobutyl [anilino(phenyl)methyl]phosphonate is a complex process that involves several steps. The starting material for the synthesis is diethylphosphite, which is reacted with aniline to form diethyl N-(phenyl)aminoethylphosphonate. This intermediate is then reacted with benzyl chloride to form diethyl N-(phenylmethyl)aminoethylphosphonate. The final step involves the reaction of diethyl N-(phenylmethyl)aminoethylphosphonate with isobutyl chloride to form diisobutyl [anilino(phenyl)methyl]phosphonate, which is the active ingredient in diisobutyl [anilino(phenyl)methyl]phosphonate.
科学研究应用
Despite its toxic nature, diisobutyl [anilino(phenyl)methyl]phosphonate has been the subject of extensive scientific research due to its unique properties and potential applications. diisobutyl [anilino(phenyl)methyl]phosphonate has been studied for its use as a chemical warfare agent, as well as for its potential use in medical research. diisobutyl [anilino(phenyl)methyl]phosphonate has been used as a tool for studying the human nervous system, as it acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine.
属性
IUPAC Name |
N-[bis(2-methylpropoxy)phosphoryl-phenylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NO3P/c1-17(2)15-24-26(23,25-16-18(3)4)21(19-11-7-5-8-12-19)22-20-13-9-6-10-14-20/h5-14,17-18,21-22H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGBOEZQCVQTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylpropyl) [phenyl(phenylamino)methyl]phosphonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(isopropylthio)propoxy]naphthalene](/img/structure/B5064259.png)
![1-[(2,5-dimethylphenyl)acetyl]-4-ethylpiperazine](/img/structure/B5064263.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5064266.png)
![2-methyl-N-(3-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide](/img/structure/B5064272.png)

![3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5064277.png)
![2-[4-(1H-indol-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B5064285.png)


![2-(4-fluorophenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5064336.png)
![ethyl N-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B5064339.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B5064342.png)
![N~2~-[(benzylamino)carbonothioyl]asparagine](/img/structure/B5064354.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B5064364.png)